molecular formula C13H19NO B1591131 N,N-Diethyl-2,3-dimethylbenzamide CAS No. 57806-76-5

N,N-Diethyl-2,3-dimethylbenzamide

Cat. No.: B1591131
CAS No.: 57806-76-5
M. Wt: 205.3 g/mol
InChI Key: SMVYLWURFNYXTP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3-dimethylbenzamide is an organic compound with the molecular formula C13H19NO. It is a derivative of benzamide, where the benzene ring is substituted with two methyl groups at the 2 and 3 positions, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its applications in various fields, including its use as an insect repellent.

Mechanism of Action

Target of Action

N,N-Diethyl-2,3-dimethylbenzamide is a potent insect repellent . The primary targets of this compound are insects, particularly mosquitoes . The compound acts on the olfactory receptors of these insects, deterring them from approaching or biting humans .

Mode of Action

This compound interacts with its targets by eliciting an excitatory response, particularly at high concentrations . This interaction disrupts the normal functioning of the insect’s olfactory system, making it difficult for the insect to detect and move towards its target .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the insect’s olfactory system . This disruption likely affects downstream effects such as the insect’s ability to locate food and mates .

Pharmacokinetics

It is known that the compound is typically applied topically and is intended to remain on the surface of the skin to provide a protective barrier against insects

Result of Action

The molecular and cellular effects of this compound’s action primarily involve disruption of the insect’s olfactory system . This disruption deters insects from approaching or biting humans, thereby providing a protective effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy as an insect repellent can be affected by factors such as temperature, humidity, and the presence of other scents . Additionally, this compound can be used in controlled-release insect repellent formulations, which can extend its longevity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,3-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2,3-dimethylbenzamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .

Properties

IUPAC Name

N,N-diethyl-2,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYLWURFNYXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575907
Record name N,N-Diethyl-2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-76-5
Record name N,N-Diethyl-2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethyl-benzoic acid (1.52 g, 10.1 mmol) in CH2Cl2/DMF (118 mL/12 mL) was added N,N-diisopropylethylamine (1.76 mL, 10.1 mmol) and TBTU (3.25 g, 10.1 mmol) and the reaction mixture stirred at RT for 50 min. N,N-diethylamine (1.58 mL, 15.2 mmol) was added and the reaction mixture stirred for 18 h. The reaction mixture was washed with 10% Na2CO3 solution (2×100 mL) and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting with isohexane and increasing the polarity to 30% EtOAc/isohexane to obtain N,N-diethyl-2,3-dimethyl-benzamide as a colourless liquid (1.48 g, 72%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
CH2Cl2 DMF
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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